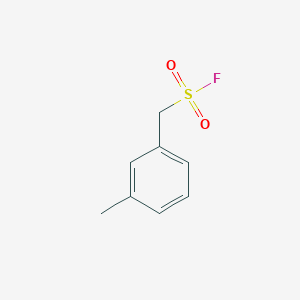

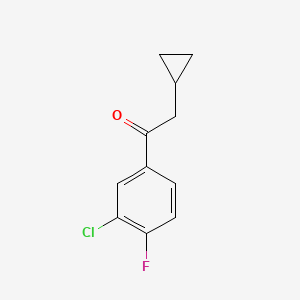

1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of halogenated compounds is a common theme in the provided papers. For instance, the synthesis of 1,1-dichloro and 1,1-difluoronaphtho[b]cyclopropenes is described, starting from precursors such as 4,5-dimethylenecyclohexene and halogenated cyclopropenes . Additionally, the Heck reaction is mentioned as a method to synthesize Z-3-fluorobenzalacetones from 3-fluoro-3-buten-2-one and aryl iodides, catalyzed by Pd(OAc)2 . These methods could potentially be adapted for the synthesis of "1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one" by applying similar catalytic systems or halogenation techniques.

Molecular Structure Analysis

The molecular structure of halogenated compounds is crucial for understanding their reactivity and physical properties. Paper discusses the equilibrium structures of the cis and trans isomer of 1-chloro-2-fluoroethylene, providing insights into the geometrical differences between isomers of halogenated ethylenes. Similarly, the title compound in paper shows how the cyclopropane ring interacts with adjacent phenyl rings, which could be relevant when considering the steric and electronic effects in "1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one."

Chemical Reactions Analysis

The chemical reactivity of halogenated compounds is often influenced by the presence of halogen atoms. The ionization of dichloro and difluoronaphtho[b]cyclopropenes in cold fluorosulfonic acid to yield stable aromatic cations is an example of such reactivity . The Heck reaction mentioned in paper is another example of a chemical reaction involving halogenated compounds, which could be relevant for cross-coupling reactions involving "1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be quite distinct due to the presence of halogen atoms. For instance, in paper , the deviation of F and Cl atoms from the planes of the phenyl rings they are attached to is noted, which could affect the compound's polarity and intermolecular interactions. The C—H⋯F hydrogen bonds forming chains along the b axis in the crystal structure of the compound in paper highlight the importance of such interactions in determining the solid-state structure of halogenated compounds.

Scientific Research Applications

Synthesis and Characterization of New Materials

- Polymer Development : New semifluorinated poly(arylene ether)s were synthesized, showcasing high thermal stability, good flame retardance, and excellent mechanical properties. This development underscores the potential of incorporating fluorinated aromatic compounds in high-performance materials (Ghosh et al., 2012).

Organic Fluorophores and Dyes

- Fluorescent Dyes Synthesis : A novel approach led to the creation of organic fluorophores with strong blue emission properties, demonstrating the utility of fluorinated compounds in developing new materials for optical applications (Teimouri, 2011).

Advanced Materials with Unique Properties

- Photophysical Properties : Research on molecules with nonconjugated structures and isolated phenyl rings, including fluorinated versions, revealed unexpected solid-state fluorescence, highlighting the role of through-space conjugation. This finding opens new pathways for designing materials with unique optical properties (Zhang et al., 2017).

- Molecular Packing Control : Studies on chloroboron(III) and fluoroboron(III) subnaphthalocyanines demonstrated how peripheral substituents influence molecular packing, affecting the materials' optical properties and phase behavior (Takagi & Mizutani, 2017).

Mechanistic Insights in Organic Chemistry

- Photodehalogenation Mechanisms : Investigations into the photodehalogenation of silylated and stannylated phenyl halides offered insights into the generation of phenyl cations and benzynes, facilitating a deeper understanding of reaction mechanisms under light irradiation (Protti et al., 2012).

Computational Chemistry and Molecular Design

- Molecular Structure Analysis : Detailed computational studies on similar fluorinated compounds have provided insights into their molecular structure, vibrational properties, and electronic characteristics, enabling the rational design of materials with desired properties (Najiya et al., 2014).

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-2-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-9-6-8(3-4-10(9)13)11(14)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXXFOQVKHHUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)